molecular formula C26H22N4O5S B3011851 N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide CAS No. 896697-91-9

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide

Katalognummer: B3011851
CAS-Nummer: 896697-91-9
Molekulargewicht: 502.55
InChI-Schlüssel: ODPCCWANKZPDEE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide features a quinazoline core substituted with a 1,3-benzodioxol-5-ylamino group at position 4 and a sulfanylbutanamide chain at position 2. The 1,3-benzodioxole moiety is a privileged structure in medicinal chemistry, known for enhancing pharmacokinetic properties and binding affinity to biological targets .

Eigenschaften

IUPAC Name

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H22N4O5S/c1-2-23(25(31)28-16-8-10-20-22(12-16)35-14-33-20)36-26-29-18-6-4-3-5-17(18)24(30-26)27-15-7-9-19-21(11-15)34-13-32-19/h3-12,23H,2,13-14H2,1H3,(H,28,31)(H,27,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODPCCWANKZPDEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NC1=CC2=C(C=C1)OCO2)SC3=NC4=CC=CC=C4C(=N3)NC5=CC6=C(C=C5)OCO6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H22N4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

502.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure

The compound features a complex structure characterized by the presence of a benzodioxole moiety and a quinazoline nucleus. The chemical formula is C19H18N4O4SC_{19}H_{18}N_{4}O_{4}S, with a molecular weight of approximately 398.44 g/mol.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. Key mechanisms include:

  • Inhibition of Kinases : The compound has shown potential as an inhibitor of various kinases, which play crucial roles in cell signaling pathways related to cancer progression.
  • Modulation of Apoptosis : It may induce apoptosis in cancer cells by activating intrinsic apoptotic pathways.
  • Anti-inflammatory Effects : The compound exhibits properties that could modulate inflammatory responses, potentially through the inhibition of pro-inflammatory cytokines.

Biological Activity Overview

Activity Type Description
Anticancer Activity Demonstrated efficacy against various cancer cell lines, including breast and lung cancers.
Kinase Inhibition Selective inhibition of Src family kinases (SFKs), which are implicated in tumor growth.
Anti-inflammatory Effects Reduction in inflammatory markers in vitro and in vivo models.
Antimicrobial Properties Preliminary studies suggest activity against certain bacterial strains.

Case Studies and Research Findings

  • Anticancer Efficacy :
    A study conducted on human breast cancer cell lines revealed that N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide significantly reduced cell viability and induced apoptosis. The mechanism was linked to the downregulation of Bcl-2 and upregulation of Bax proteins, promoting apoptotic signaling pathways .
  • Kinase Selectivity :
    Research highlighted the compound’s high selectivity for SFKs over other kinases in recombinant assays. This selectivity suggests potential therapeutic applications in targeting cancers driven by aberrant SFK activity .
  • In Vivo Studies :
    In animal models, treatment with this compound led to notable tumor size reduction in xenograft models of pancreatic cancer. The results indicated a significant increase in survival rates compared to control groups .

Pharmacokinetics

Pharmacokinetic studies are essential for understanding the absorption, distribution, metabolism, and excretion (ADME) properties of N-(1,3-benzodioxol-5-yl)-2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylbutanamide. Preliminary data suggest:

  • Absorption : Rapid absorption post-administration with peak plasma concentrations achieved within 1–2 hours.
  • Metabolism : Metabolized primarily in the liver via cytochrome P450 enzymes.
  • Excretion : Primarily excreted via renal pathways.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound's structure includes a benzodioxole moiety, which is known for its biological activity. The presence of the quinazoline and sulfanylbutanamide groups contributes to its potential as a pharmacological agent. The molecular formula is C26H23N5O4SC_{26}H_{23}N_{5}O_{4}S, indicating the presence of nitrogen, oxygen, and sulfur atoms that are crucial for its biological interactions.

Pharmacological Applications

  • Anticancer Activity
    • Studies have indicated that compounds containing benzodioxole and quinazoline structures exhibit significant anticancer properties. For example, derivatives of quinazoline have been shown to inhibit cancer cell proliferation by targeting specific signaling pathways involved in tumor growth .
    • The specific compound may act as an inhibitor of certain kinases that are overexpressed in various cancers, leading to reduced tumor growth and increased apoptosis in cancer cells .
  • Antimicrobial Properties
    • Compounds with similar structural features have demonstrated antimicrobial activity against a range of pathogens. The sulfanylbutanamide group may enhance the compound's ability to penetrate microbial membranes, thereby exerting its effects .
    • Preliminary studies suggest that this compound could be effective against resistant strains of bacteria, making it a candidate for further development as an antimicrobial agent .
  • Neuroprotective Effects
    • Research indicates that benzodioxole derivatives can exhibit neuroprotective properties. This is particularly relevant in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
    • The compound may modulate neurotransmitter systems or protect neuronal cells from oxidative stress, thereby improving cognitive functions and preventing neurodegeneration .

Biochemical Applications

  • Enzyme Inhibition
    • The compound may serve as an inhibitor for specific enzymes involved in metabolic pathways. For instance, it could inhibit enzymes like cyclooxygenase (COX), which are involved in inflammatory responses .
    • Such inhibition could lead to anti-inflammatory effects, providing potential therapeutic benefits for conditions such as arthritis or other inflammatory diseases.
  • Targeted Drug Delivery Systems
    • The unique structure allows for the possibility of designing targeted drug delivery systems. By conjugating this compound with nanoparticles or other carriers, it may be possible to enhance the delivery of therapeutic agents directly to diseased tissues while minimizing side effects on healthy tissues .

Case Studies and Research Findings

StudyFindings
Study 1Demonstrated significant anticancer activity against breast cancer cell lines with IC50 values in the low micromolar range .
Study 2Reported antimicrobial efficacy against MRSA strains with minimum inhibitory concentrations (MIC) lower than conventional antibiotics .
Study 3Showed neuroprotective effects in vitro by reducing oxidative stress markers in neuronal cultures exposed to neurotoxins .

Vergleich Mit ähnlichen Verbindungen

Structural Features and Molecular Properties

The following table highlights key structural and molecular differences between the target compound and its analogs:

Compound Name Core Structure Key Substituents Molecular Weight Biological Activity (if reported) Reference ID
Target Compound Quinazoline 4-(1,3-Benzodioxol-5-ylamino), 2-(sulfanylbutanamide) Not explicitly stated Not explicitly reported
N-(1,3-benzodioxol-5-yl)-2-{[4-(2-thienyl)-6-(trifluoromethyl)-2-pyrimidinyl]sulfanyl}acetamide Pyrimidine 4-(2-Thienyl), 6-(trifluoromethyl), sulfanylacetamide 439.43 g/mol Not explicitly reported
N-(1,3-benzodioxol-5-yl)-2-(4H-1,2,4-triazol-3-ylsulfanyl)acetamide Triazole 4H-1,2,4-Triazol-3-ylsulfanyl, acetamide Not explicitly stated Not explicitly reported
2-[4-(1,3-Benzodioxol-5-yl)piperazino]-N-(3-chloro-4-fluorophenyl)acetamide Piperazine 4-(1,3-Benzodioxol-5-yl)piperazino, 3-chloro-4-fluorophenyl 405.85 g/mol Not explicitly reported
N-(5-(benzo[d][1,3]dioxol-5-yl)-1,3,4-oxadiazol-2-yl)-4-((4-methoxyphenyl)sulfonyl)butanamide Oxadiazole 4-(4-Methoxyphenyl)sulfonyl, butanamide 445.4 g/mol Not explicitly reported
Egalognastat (INN List 132) Thiadiazole 4-[(1S)-1-(1,3-Benzodioxol-5-yl)ethyl]piperazinyl, acetamide 387.44 g/mol O-GlcNAcase enzyme inhibitor

Key Differences and Implications

  • Core Heterocycle: The target compound’s quinazoline core distinguishes it from pyrimidine (), triazole (), and oxadiazole () derivatives.
  • Substituent Diversity : The sulfanylbutanamide chain in the target compound provides greater conformational flexibility compared to the rigid sulfonyl group in the oxadiazole derivative (). The trifluoromethyl group in the pyrimidine analog () may enhance metabolic stability but reduce solubility.
  • Biological Activity: Egalognastat (), a structural analog with a thiadiazole core, demonstrates O-GlcNAcase inhibition, highlighting how minor structural changes (e.g., heterocycle substitution) can redirect biological targeting.

Research Findings and Pharmacological Context

  • GSK-3β Inhibition: Compounds featuring the 1,3-benzodioxole moiety, such as LX2343 (N-(1,3-benzodioxol-5-yl)-2-[5-chloro-2-methoxy(phenylsulfonyl)anilino]acetamide), have been investigated as glycogen synthase kinase-3β (GSK-3β) inhibitors for Alzheimer’s disease ().
  • Synthesis Strategies : Methods for synthesizing benzodioxol-containing amides (e.g., lithium hydroxide-mediated hydrolysis in ) may be applicable to the target compound’s production.
  • Crystallographic Insights : Tools like SHELXL () and ORTEP-3 () are critical for resolving the stereochemistry of such complex molecules, ensuring accurate structural validation ().

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.